

Technical Guide: Physicochemical Properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B146315

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Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide Isoxaflutole, is a compound of interest in environmental science and toxicology.^{[1][2]} Its chemical structure, characterized by a benzoic acid core substituted with a methylsulfonyl group and a trifluoromethyl group, imparts specific physicochemical properties that are crucial for understanding its environmental fate, bioavailability, and potential biological interactions. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Chemical Identity and Physical Properties

A summary of the key physical and chemical properties of **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** is presented below. These properties are essential for predicting its behavior in various environmental and biological systems.

Property	Value	Source
Chemical Name	2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid	[3]
CAS Number	142994-06-7	[3]
Molecular Formula	C ₉ H ₇ F ₃ O ₄ S	[3]
Molecular Weight	268.21 g/mol	[3]
Melting Point	165 °C	[4]
Boiling Point (Predicted)	416.6 ± 45.0 °C at 760 mmHg	[5]
Solubility	Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated)	[5]
pKa (Predicted)	2.02 ± 0.10	[5]
Appearance	Off-White to Light Beige Solid	[5]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established scientific literature and provide a foundation for reproducible research.

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

This protocol is adapted from the synthesis of related compounds and the reported preparation of the target molecule for crystallographic analysis.[\[6\]](#)

Materials:

- 2-(Methylthio)-4-(trifluoromethyl)benzoic acid
- Hydrogen peroxide (30% solution)

- Acetic acid
- Dichloromethane

Procedure:

- Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 10 °C in an ice bath.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- For further purification, recrystallize the crude product from a suitable solvent such as dichloromethane.^[6]
- Dry the purified crystals under vacuum to obtain **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.^[7]

Apparatus:

- Capillary melting point apparatus
- Melting point capillaries

- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Finely grind a small sample of dry **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** using a mortar and pestle.
- Pack the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 5-10 °C per minute for a preliminary determination.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows.[8]

Materials:

- **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid**
- Test tubes
- Vortex mixer
- Water bath/heater
- Solvents (e.g., water, chloroform, DMSO)

Procedure:

- Place approximately 10 mg of the compound into a test tube.
- Add 1 mL of the desired solvent to the test tube.
- Vortex the mixture vigorously for 1 minute at room temperature.
- Observe and record whether the solid dissolves completely, partially, or not at all.
- If the compound is not soluble at room temperature, gently heat the mixture in a water bath and observe any changes in solubility. For solvents like DMSO, sonication can also be applied to aid dissolution.^[5]
- Record the observations, noting the solvent and any conditions (e.g., heating, sonication) required for dissolution.

Spectroscopic Data

While specific, high-resolution spectra for **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8.5 ppm), and the methyl protons will be a singlet further upfield (around 3-4 ppm).
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (including the one attached to the trifluoromethyl group), and the methyl carbon of the sulfonyl group.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-F stretches from the trifluoromethyl group.

- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (268.21 g/mol), along with characteristic fragmentation patterns.

Metabolic Pathway of Isoxaflutole

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a non-herbicidal metabolite of the herbicide Isoxaflutole.^{[1][9]} The metabolic transformation is a critical step in the detoxification of Isoxaflutole in the environment. The pathway involves the opening of the isoxazole ring of Isoxaflutole to form a diketonitrile intermediate, which is then further metabolized to the benzoic acid derivative.^{[2][10]}



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